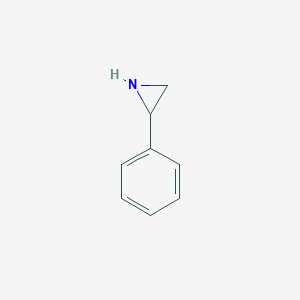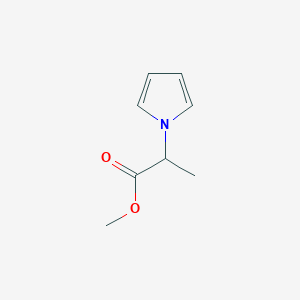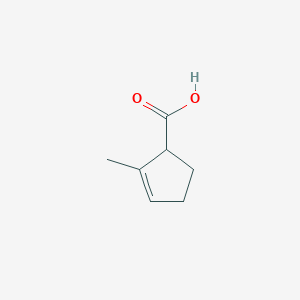
2-Methylcyclopent-2-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylcyclopent-2-ene-1-carboxylic acid, also known as MCPA, is a cyclic organic acid that is widely used in scientific research. It is a derivative of cyclopentadiene and is commonly used as a building block for the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of 2-Methylcyclopent-2-ene-1-carboxylic acid is not well understood, but it is believed to act as a nucleophile in organic synthesis reactions.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Methylcyclopent-2-ene-1-carboxylic acid. However, it has been shown to be toxic to aquatic organisms and may have potential health effects on humans if ingested or inhaled.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Methylcyclopent-2-ene-1-carboxylic acid in lab experiments is its versatility as a building block for the synthesis of various organic compounds. However, its potential toxicity and limited information on its biochemical and physiological effects may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-Methylcyclopent-2-ene-1-carboxylic acid, including investigating its potential applications in drug discovery and exploring its toxicity and potential health effects on humans and the environment. Additionally, further research is needed to better understand its mechanism of action and its potential as a ligand for metal complexes.
Synthesis Methods
2-Methylcyclopent-2-ene-1-carboxylic acid can be synthesized through a number of methods, including the reaction of cyclopentadiene with maleic anhydride followed by decarboxylation, or through the reaction of cyclopentadiene with maleic acid followed by dehydration.
Scientific Research Applications
2-Methylcyclopent-2-ene-1-carboxylic acid has a wide range of applications in scientific research, including as a building block for the synthesis of various organic compounds, as a ligand for metal complexes, and as a reagent in organic synthesis. It is also used in the production of polymers, resins, and coatings.
properties
CAS RN |
129872-08-8 |
|---|---|
Product Name |
2-Methylcyclopent-2-ene-1-carboxylic acid |
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
2-methylcyclopent-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C7H10O2/c1-5-3-2-4-6(5)7(8)9/h3,6H,2,4H2,1H3,(H,8,9) |
InChI Key |
DFAXEGZDXSEPEX-UHFFFAOYSA-N |
SMILES |
CC1=CCCC1C(=O)O |
Canonical SMILES |
CC1=CCCC1C(=O)O |
synonyms |
2-Cyclopentene-1-carboxylic acid, 2-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



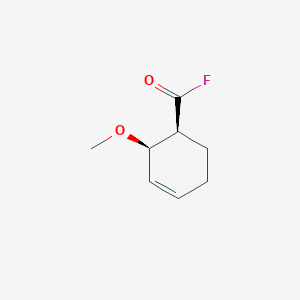
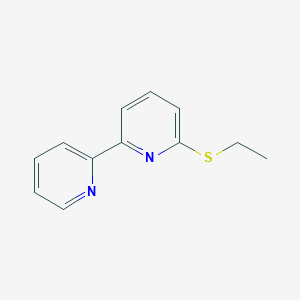
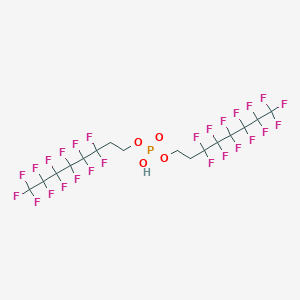
![10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile](/img/structure/B142145.png)
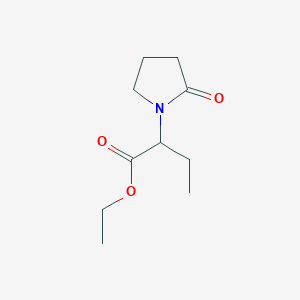
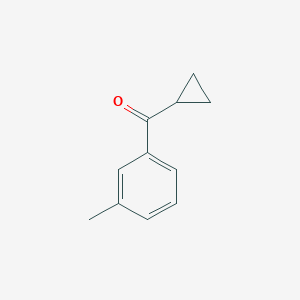
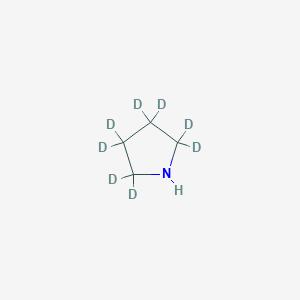
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B142158.png)
![7-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B142161.png)
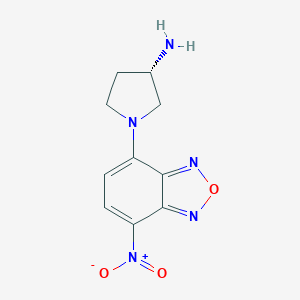
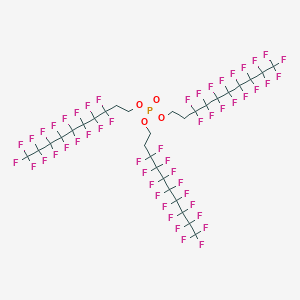
![[(1S,3R,4S,7R,8R,8Ar)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-3,7-dimethyl-6-oxo-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B142164.png)
